1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C19H20ClNO5S This compound is characterized by its unique structure, which includes a sulfonamide group, a carboxylic acid group, and a chlorophenoxy group
Preparation Methods
The synthesis of 1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-chlorophenoxy)aniline and cyclohexane-1-carboxylic acid.
Formation of Sulfonamide: The 4-(2-chlorophenoxy)aniline is reacted with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with cyclohexane-1-carboxylic acid under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, affecting cellular processes and pathways.
Comparison with Similar Compounds
1-((4-(2-Chlorophenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-(2-Chlorophenoxy)benzenesulfonamide: Lacks the cyclohexane-1-carboxylic acid group, making it less complex.
Cyclohexane-1-carboxylic acid derivatives: These compounds do not have the sulfonamide or chlorophenoxy groups, resulting in different chemical properties and applications.
Properties
IUPAC Name |
1-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c20-16-6-2-3-7-17(16)26-14-8-10-15(11-9-14)27(24,25)21-19(18(22)23)12-4-1-5-13-19/h2-3,6-11,21H,1,4-5,12-13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZAQPUUFCPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150555 | |
Record name | 1-[[[4-(2-Chlorophenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-82-6 | |
Record name | 1-[[[4-(2-Chlorophenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885268-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[[4-(2-Chlorophenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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